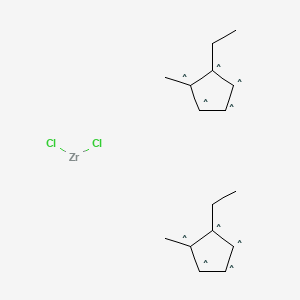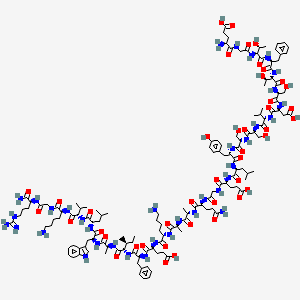
Bis(1-ethyl-2-methylcyclopentadienyl)zirconium dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(1-ethyl-2-methylcyclopentadienyl)zirconium dichloride is an organometallic compound with the molecular formula C16H22Cl2Zr and a molecular weight of 376.47 g/mol It is a zirconium-based compound that features two 1-ethyl-2-methylcyclopentadienyl ligands and two chloride ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bis(1-ethyl-2-methylcyclopentadienyl)zirconium dichloride can be synthesized through the reaction of zirconium tetrachloride with 1-ethyl-2-methylcyclopentadiene in the presence of a suitable base . The reaction typically proceeds under an inert atmosphere to prevent oxidation and moisture contamination. The general reaction scheme is as follows:
ZrCl4+2(C7H11)→(C7H11)2ZrCl2
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis in a controlled environment, often utilizing high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product . The process may include steps such as distillation, recrystallization, and chromatography to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
Bis(1-ethyl-2-methylcyclopentadienyl)zirconium dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to lower oxidation states of zirconium.
Substitution: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and organolithium or Grignard reagents for substitution reactions . These reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield zirconium oxides, while substitution reactions can produce a variety of organozirconium compounds .
Aplicaciones Científicas De Investigación
Bis(1-ethyl-2-methylcyclopentadienyl)zirconium dichloride has a wide range of applications in scientific research, including:
Catalysis: It is used as a catalyst in polymerization reactions and other organic transformations.
Material Science: The compound is employed in the synthesis of advanced materials with unique properties.
Biology and Medicine:
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which bis(1-ethyl-2-methylcyclopentadienyl)zirconium dichloride exerts its effects involves the coordination of the zirconium center with various substrates. The compound acts as a Lewis acid, facilitating the formation of new chemical bonds through the activation of substrates. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Bis(cyclopentadienyl)zirconium dichloride: A similar compound with cyclopentadienyl ligands instead of 1-ethyl-2-methylcyclopentadienyl.
Bis(indenyl)zirconium dichloride: Features indenyl ligands and is used in similar catalytic applications.
Bis(benzylcyclopentadienyl)zirconium dichloride: Contains benzyl-substituted cyclopentadienyl ligands.
Uniqueness
Bis(1-ethyl-2-methylcyclopentadienyl)zirconium dichloride is unique due to the presence of the 1-ethyl-2-methylcyclopentadienyl ligands, which provide distinct steric and electronic properties compared to other zirconium compounds. These properties can influence the reactivity and selectivity of the compound in various chemical reactions .
Propiedades
InChI |
InChI=1S/2C8H11.2ClH.Zr/c2*1-3-8-6-4-5-7(8)2;;;/h2*4-6H,3H2,1-2H3;2*1H;/q;;;;+2/p-2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFSPWMTVLCETR-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[C]1[CH][CH][CH][C]1C.CC[C]1[CH][CH][CH][C]1C.Cl[Zr]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2Zr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![8-Oxabicyclo[3.2.1]octa-2,6-diene-2-carboxylicacid,(1S)-(9CI)](/img/structure/B574145.png)
